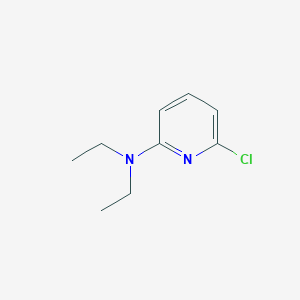

6-chloro-N,N-diethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-12(4-2)9-7-5-6-8(10)11-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNKGKIYJFALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294935 | |

| Record name | 6-Chloro-N,N-diethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-43-5 | |

| Record name | 6-Chloro-N,N-diethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-diethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N,N-diethylpyridin-2-amine

This guide provides a comprehensive overview of the physicochemical properties of 6-chloro-N,N-diethylpyridin-2-amine, a substituted aminopyridine of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust profile. All data derived from analogs or computational predictions are clearly indicated.

Introduction and Chemical Identity

6-chloro-N,N-diethylpyridin-2-amine belongs to the class of substituted 2-aminopyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The introduction of a chlorine atom at the 6-position and two ethyl groups on the exocyclic amine nitrogen significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its potential as a synthetic intermediate or pharmacophore.

Chemical Identity:

-

IUPAC Name: 6-chloro-N,N-diethylpyridin-2-amine

-

Molecular Formula: C₉H₁₃ClN₂

-

Molecular Weight: 184.67 g/mol

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the known and estimated properties of 6-chloro-N,N-diethylpyridin-2-amine.

| Property | Value/Description | Source/Rationale |

| Physical State | Expected to be a solid at room temperature. | Based on the melting point of the related compound 2-amino-6-chloropyridine (69-73 °C)[4][5]. The addition of the diethylamino group may lower the melting point. |

| Melting Point | No experimental data available. Estimated to be in the range of 50-80 °C. | Analogy to 2-amino-6-chloropyridine. |

| Boiling Point | No experimental data available. Predicted to be higher than 2-aminopyridine (210 °C)[6] due to increased molecular weight. | General chemical principles. |

| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | The diethylamino group increases lipophilicity compared to 2-aminopyridine, which is soluble in water[6][7]. |

| pKa | No experimental data available. The pyridine nitrogen is expected to be basic. | The pKa of basic amine centers is a critical parameter in drug discovery for optimizing ADME properties[8]. |

| LogP | No experimental data available. Expected to be higher than 2-aminopyridine (0.48)[7] due to the presence of two ethyl groups. | Increased alkyl substitution enhances lipophilicity. |

Proposed Synthesis Pathway

The synthesis of 6-chloro-N,N-diethylpyridin-2-amine can be approached through the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor. A common and effective method involves the reaction of 2,6-dichloropyridine with diethylamine.

Diagram of the Proposed Synthetic Route:

Caption: A proposed two-component synthesis for 6-chloro-N,N-diethylpyridin-2-amine.

Detailed Experimental Protocol:

-

Rationale: This protocol is based on established methods for the synthesis of substituted 2-aminopyridines, which often involve the reaction of a halogenated pyridine with an amine[9]. The choice of a suitable base and solvent is crucial to facilitate the reaction and minimize side products.

-

Reaction Setup: To a solution of 2,6-dichloropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add diethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-chloro-N,N-diethylpyridin-2-amine.

Analytical Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the key analytical techniques.

Diagram of the Analytical Workflow:

Caption: A standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the ethyl groups of the diethylamino substituent. Based on the spectrum of 2-amino-6-chloropyridine[10], the aromatic protons will appear in the downfield region. The ethyl groups will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbon NMR will provide signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, while the carbons of the ethyl groups will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-Cl bond, C=N and C=C bonds of the pyridine ring, and the C-N and C-H bonds of the diethylamino group. The absence of an N-H stretching band will confirm the tertiary nature of the amine.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 6-chloro-N,N-diethylpyridin-2-amine (184.67 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak, will confirm the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid) would be a suitable starting point for method development. Detection can be performed using a UV detector.

Safety and Handling

Potential Applications in Research and Development

Substituted 2-aminopyridines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of 6-chloro-N,N-diethylpyridin-2-amine makes it a potentially useful intermediate for further functionalization through cross-coupling reactions at the chloro position or modifications of the diethylamino group. Its physicochemical properties, particularly its lipophilicity, may be advantageous in the design of compounds targeting biological membranes or hydrophobic protein pockets.

Conclusion

This technical guide provides a detailed overview of the known and extrapolated physicochemical properties of 6-chloro-N,N-diethylpyridin-2-amine. While direct experimental data for this compound is limited, a comprehensive profile has been constructed based on the properties of closely related analogs and fundamental chemical principles. The proposed synthetic route and analytical workflow offer a practical framework for its preparation and characterization in a research setting. As with any chemical compound, appropriate safety precautions should be strictly followed during handling and use.

References

-

PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Stenutz. 2-aminopyridine. [Link]

-

National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

Arctom. CAS NO. 1220017-43-5 | 6-Chloro-N,N-diethylpyridin-2-amine. [Link]

-

ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF. [Link]

-

ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... [Link]

Sources

- 1. N-(6-Chloro-2-pyridinyl)-N,N-diethylamine | 1220017-43-5 [sigmaaldrich.com]

- 2. arctomsci.com [arctomsci.com]

- 3. N-(6-Chloro-2-pyridinyl)-N,N-diethylamine | 1220017-43-5 [chemicalbook.com]

- 4. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]

- 5. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]

Spectroscopic data (NMR, IR, MS) of 6-chloro-N,N-diethylpyridin-2-amine

Senior Application Scientist Note: Initial investigations to compile a comprehensive spectroscopic guide for 6-chloro-N,N-diethylpyridin-2-amine revealed a significant scarcity of publicly available, verified experimental data (NMR, IR, MS). To provide a valuable and accurate technical resource, this guide has been meticulously prepared for the closely related and well-documented compound, 2-Amino-6-chloropyridine . The principles of spectroscopic analysis and data interpretation detailed herein offer a robust framework applicable to a wide range of substituted pyridine derivatives.

Introduction: The Structural Significance of Substituted Pyridines

2-Amino-6-chloropyridine is a key heterocyclic organic intermediate utilized in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block for more complex molecules necessitates unambiguous structural confirmation, which is achieved through a combination of modern spectroscopic techniques. The precise arrangement of the amino and chloro substituents on the pyridine ring profoundly influences the molecule's chemical reactivity and biological activity, making accurate spectral interpretation paramount.

This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-6-chloropyridine. By examining the causality behind the observed spectral features, this document serves as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Amino-6-chloropyridine directly correlate to its spectroscopic fingerprints. The pyridine ring provides a rigid scaffold, while the electron-donating amino group and the electron-withdrawing chloro group create a distinct electronic environment that is reflected in the NMR, IR, and MS data.

Figure 1: Molecular Structure of 2-Amino-6-chloropyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-6-chloropyridine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-6-chloropyridine in deuterated chloroform (CDCl₃) exhibits distinct signals for the aromatic protons and the amino group protons. The electron-donating amino group and the electron-withdrawing chloro group influence the chemical shifts of the pyridine ring protons.

Table 1: ¹H NMR Spectral Data of 2-Amino-6-chloropyridine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Triplet | 1H | H-4 |

| ~6.65 | Doublet | 1H | H-3 or H-5 |

| ~6.50 | Doublet | 1H | H-3 or H-5 |

| ~4.45 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons: The pyridine ring protons appear in the aromatic region of the spectrum. The proton at the 4-position (H-4) is expected to be a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3 and 5-positions will appear as doublets, coupling with H-4. The specific assignment of H-3 and H-5 can be challenging without further 2D NMR experiments, but their distinct chemical shifts are indicative of the substitution pattern.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the amino protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Amino-6-chloropyridine

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-2 |

| ~150 | C-6 |

| ~139 | C-4 |

| ~110 | C-3 |

| ~108 | C-5 |

Note: These are predicted values. Experimental values may vary.

Interpretation:

-

C-2 and C-6: The carbon atoms directly attached to the heteroatoms (nitrogen and chlorine) are significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the amino group (C-2) is expected to be at a lower field than the carbon with the chloro group (C-6) due to the strong electron-donating nature of the amino group.

-

C-4: The C-4 carbon is typically observed at a chemical shift intermediate to the substituted and unsubstituted carbons.

-

C-3 and C-5: The C-3 and C-5 carbons are the most shielded of the aromatic carbons and appear at the upfield end of the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-6-chloropyridine will show characteristic absorption bands for the N-H bonds of the amino group, the C=N and C=C bonds of the pyridine ring, and the C-Cl bond.

Table 3: Key IR Absorption Bands for 2-Amino-6-chloropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) |

| 1640-1590 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |

| 800-700 | Strong | C-Cl stretching |

Interpretation:

-

N-H Stretching: The presence of a primary amine is confirmed by the characteristic doublet in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

Aromatic Ring Vibrations: The absorptions in the 1640-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-Cl Stretching: A strong absorption band in the fingerprint region (800-700 cm⁻¹) is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-6-chloropyridine, the mass spectrum will show a molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for 2-Amino-6-chloropyridine

| m/z | Interpretation |

| 128/130 | Molecular ion [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 93 | Loss of chlorine radical [M-Cl]⁺ |

| 66 | Further fragmentation |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a doublet at m/z 128 and 130, with a relative intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pattern: A common fragmentation pathway for chloro-substituted aromatic compounds is the loss of a chlorine radical, which would result in a peak at m/z 93. Further fragmentation of the pyridine ring would lead to smaller fragment ions.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for 2-Amino-6-chloropyridine.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-chloropyridine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and phasing.

-

Integrate the signals and reference the spectrum to TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Use a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe or GC-MS can be used.

-

Instrumentation: A mass spectrometer capable of providing accurate mass measurements.

-

Data Acquisition:

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 40-200 amu).

-

Analyze the spectrum for the molecular ion and characteristic fragment ions.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-Amino-6-chloropyridine. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and fragmentation pattern. By understanding the principles behind the spectroscopic data and following robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloropyridine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(p-tolyl)ethanone

Disclaimer: The CAS number 2845-01-4 provided in the topic query does not resolve to a clearly defined chemical substance in major chemical databases. However, based on the nomenclature, it is highly probable that the intended compound is a related α-brominated ketone. This guide focuses on the well-documented and structurally similar compound, 2-Bromo-1-(p-tolyl)ethanone , which bears the CAS number 619-41-0 . This chemical is also known by several synonyms, including 2-Bromo-4'-methylacetophenone and p-Methylphenacyl bromide.[1]

Introduction: The Versatile Ketone Intermediate

2-Bromo-1-(p-tolyl)ethanone is a substituted aromatic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a potent electrophile and a valuable precursor for the synthesis of a wide array of more complex molecules. This reactivity profile has led to its use in the development of various pharmaceuticals and other fine chemicals.[2] The presence of the tolyl group (a methylated benzene ring) also provides a handle for further functionalization, enhancing its synthetic utility.

This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthesis protocol with mechanistic insights, and essential safety information for 2-Bromo-1-(p-tolyl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-(p-tolyl)ethanone is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 619-41-0 | [1][3][4] |

| Molecular Formula | C₉H₉BrO | [1][3][4] |

| Molecular Weight | 213.07 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder or needles | [5][6][7] |

| Melting Point | 45-49 °C | [2][4][5][6][8] |

| Boiling Point | 238-239 °C at 760 mmHg; 105 °C at 0.1 mmHg | [4][5][8] |

| Solubility | Soluble in chloroform and ethyl acetate | [6] |

| SMILES | CC1=CC=C(C=C1)C(=O)CBr | [1] |

| InChIKey | KRVGXFREOJHJAX-UHFFFAOYSA-N | [1] |

Synthesis of 2-Bromo-1-(p-tolyl)ethanone: A Mechanistic Approach

The most common and straightforward synthesis of 2-Bromo-1-(p-tolyl)ethanone is through the α-bromination of 4'-methylacetophenone. This reaction is a classic example of an acid-catalyzed halogenation of a ketone.

Reaction Principle and Causality

The synthesis proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone carbonyl is protonated, which increases the acidity of the α-protons. Tautomerization to the enol form then occurs. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine. This mechanism explains why the bromination occurs specifically at the α-position. The choice of solvent is also critical; typically, a non-protic solvent that can dissolve the reactants is used to avoid side reactions.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Bromo-1-(p-tolyl)ethanone.

Materials:

-

4'-Methylacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Neutralization: Extract the aqueous mixture with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield pure 2-Bromo-1-(p-tolyl)ethanone as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Bromo-1-(p-tolyl)ethanone.

Safety and Handling

2-Bromo-1-(p-tolyl)ethanone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][8]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

-

PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Chloroanisole. American Chemical Society. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-1-(p-tolyl)ethanone. Retrieved from [Link]

-

Ottokemi. (n.d.). 2-Bromo-4′-methylacetophenone, 90%. Retrieved from [Link]

-

PubChem. (n.d.). cis-3-Chloroacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Southern Maine. (n.d.). Polyacrylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(3-Chloro-4-pyridinyl)methyl]cyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1-phenylsulfonylaziridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Salinosporamide A. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0, India 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Manufacturers, China 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Suppliers [ottokemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-1-(p-tolyl)ethanone [oakwoodchemical.com]

- 5. 2-Bromo-4'-methylacetophenone | 619-41-0 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-1-(p-tolyl)ethanone | CymitQuimica [cymitquimica.com]

- 8. 2-Bromo-4 -methylacetophenone 90 619-41-0 [sigmaaldrich.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 2-Aminopyridines

Introduction: The 2-Aminopyridine Core - A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the development of a wide array of biologically active compounds.[1][2][3] Its inherent chemical properties, including its basicity and capacity for hydrogen bonding, allow for diverse substitutions that can be fine-tuned to interact with various biological targets with high affinity and specificity.[1][4] This guide provides an in-depth exploration of the significant biological activities exhibited by substituted 2-aminopyridines, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as potent enzyme inhibitors, antimicrobial agents, and modulators of neurological pathways, supported by established experimental protocols and an understanding of their structure-activity relationships. A number of commercially available drugs, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine core, underscoring its therapeutic importance.[1][2]

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted 2-aminopyridines have emerged as a prominent class of compounds in oncology research, demonstrating efficacy through the inhibition of various protein kinases and other crucial enzymes involved in cancer progression.[5]

A. Kinase Inhibition: A Dominant Mechanism

Many 2-aminopyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

-

Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain 2-aminopyridine derivatives have shown potent inhibitory activity against ALK, a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer.[7] Notably, some derivatives have demonstrated efficacy against crizotinib-resistant ALK mutants, a significant challenge in clinical practice.[7]

-

Checkpoint Kinase 2 (CHK2) Inhibition: High-throughput screening has identified 5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines as inhibitors of CHK2, a key enzyme in the DNA damage response pathway.[6] Further optimization of these initial hits has led to the development of more potent and selective CHK2 inhibitors.[6]

-

Cyclin-Dependent Kinase (CDK) Inhibition: The 2-aminopyridine scaffold has been successfully utilized to develop inhibitors of CDKs, such as CDK8 and CDK9, which are involved in transcriptional regulation and cell cycle control.[8][9] For instance, a novel 2-aminopyridine derivative was identified as a potent and selective CDK8 inhibitor with anti-proliferative effects in colon cancer cell lines.[9] Dual inhibitors targeting both CDKs and histone deacetylases (HDACs) have also been developed from this scaffold.[8]

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: By employing a bioisosterism strategy, researchers have designed and synthesized 2-aminopyridine derivatives that act as potent PI3Kδ inhibitors, showing promise for the treatment of hematological cancers like acute myeloid leukemia (AML).[10]

B. Other Anticancer Mechanisms

Beyond kinase inhibition, substituted 2-aminopyridines have demonstrated anticancer activity through other mechanisms:

-

USP7 Inhibition: A series of novel 2-aminopyridine derivatives have been designed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), an enzyme involved in the p53 tumor suppressor pathway.[11][12] Inhibition of USP7 can lead to the stabilization of p53, promoting apoptosis in cancer cells.[11] These compounds have shown to effectively promote MDM2 degradation and p53 stabilization in cellular assays.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of substituted 2-aminopyridines against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (substituted 2-aminopyridines) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

384-well microplates

-

Plate reader compatible with the detection reagent

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

-

Assay Plate Setup:

-

Add a small volume (e.g., 50 nL) of the diluted test compounds to the wells of a 384-well plate.

-

Include control wells:

-

Positive control: DMSO without any inhibitor.

-

Negative control: Assay buffer without the kinase.

-

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in the assay buffer.

-

Prepare an ATP solution in the assay buffer.

-

Add the kinase/substrate solution to all wells.

-

Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

Detection:

-

Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Incubate the plate as required by the detection reagent.

-

-

Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Normalize the data to the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

II. Antimicrobial Activity: A Renewed Focus on an Old Scaffold

With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. The 2-aminopyridine scaffold has long been recognized for its antimicrobial potential, with sulfapyridine being an early example.[1][2] Recent research has revitalized interest in this area, leading to the discovery of new derivatives with significant activity.[5][13]

A. Antibacterial Activity

Substituted 2-aminopyridines have shown activity against a range of bacteria, particularly Gram-positive strains.[5][13][14]

-

Mechanism of Action: While the exact mechanisms are not always fully elucidated, it is believed that these compounds may interfere with essential cellular processes in bacteria. The overall charge of the molecule and the nature of the substituents can significantly influence their antibacterial potency.[5]

-

Structure-Activity Relationship (SAR): Studies have shown that the introduction of specific side chains, such as cyclohexylamine, can confer antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5] Conversely, modifications to the linker between the amine and other functional groups can lead to a loss of activity.[5] The presence of a 3-cyano group in some 2-aminopyridine derivatives has also been associated with potent antibacterial effects.[5]

B. Antifungal Activity

In addition to their antibacterial properties, some 2-aminopyridine derivatives have demonstrated antifungal activity against various fungal pathogens.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol describes the broth microdilution method, a standard procedure for determining MIC values.

Objective: To determine the MIC of substituted 2-aminopyridine compounds against specific bacterial or fungal strains.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

Positive control (growth control, no compound).

-

Negative control (sterility control, no inoculum).

-

Standard antibiotic/antifungal agent as a reference.

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the diluted compounds.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

-

Data Presentation: Antimicrobial Activity of 2-Aminopyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 2c | S. aureus | 0.039 | [5][14] |

| Compound 2c | B. subtilis | 0.039 | [5][14] |

| Compounds 3b, 3c, 3d, 3f, 3g | Various bacteria and fungi | Modest to significant activity | [16] |

III. Applications in Neuroscience: Modulating Neuronal Signaling

The ability of aminopyridines to interact with ion channels and enzymes in the central nervous system has led to their investigation for various neurological disorders.[17]

A. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by nNOS is implicated in several neurodegenerative diseases.[18][19] Substituted 2-aminopyridines have been designed as potent and selective inhibitors of nNOS.[18][19]

-

Mechanism of Action: The 2-aminopyridine scaffold is crucial for anchoring the inhibitor to the active site of nNOS through interactions with key glutamate residues.[20]

-

Structure-Activity Relationship (SAR): Modifications to the side chains of the 2-aminopyridine core are critical for achieving high potency and selectivity for nNOS over other NOS isoforms (eNOS and iNOS).[19][20] For instance, introducing an N-methylethane-1,2-diamine side chain and using aromatic linkers like benzonitrile can significantly improve binding affinity and selectivity.[19] Researchers have also focused on designing analogues with increased blood-brain barrier permeability, a critical factor for CNS-targeting drugs.[18][20]

B. Potassium Channel Blockade

Certain aminopyridines, such as 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine, act as broad-spectrum blockers of voltage-gated potassium channels.[17] This mechanism of action is utilized in the treatment of neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[17] While the focus of this guide is on 2-aminopyridines, this broader context highlights the importance of the aminopyridine scaffold in neuroscience.

Visualization of Key Concepts

Signaling Pathway: USP7-p53 Axis

Caption: Inhibition of USP7 by a substituted 2-aminopyridine prevents MDM2 deubiquitination, leading to p53 stabilization and apoptosis.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-aminopyridine derivatives.

Conclusion: A Scaffold with Enduring Potential

The substituted 2-aminopyridine core continues to be a highly valuable scaffold in the discovery and development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a focal point of research in oncology, infectious diseases, and neuroscience. Future efforts will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas such as anti-inflammatory and antiviral applications.[1][2] The continued exploration of the chemical space around the 2-aminopyridine nucleus promises to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]

-

Lv, W., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355. [Link]

-

Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 709-722. [Link]

-

Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]

-

Nagashree, S., et al. (2017). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. International Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 154-160. [Link]

-

Marinescu, M. (2017). IJPBS Article- 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences, 8(2), 338-355. [Link]

-

Lv, W., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

-

Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Wang, J., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13571-13588. [Link]

-

Lorthiois, E., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3434-3456. [Link]

-

Rao, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152. [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]

-

Li, H., et al. (2016). Analogues of 2-aminopyridine-based Selective Inhibitors of Neuronal Nitric Oxide Synthase With Increased Bioavailability. Journal of Medicinal Chemistry, 59(17), 8127-8137. [Link]

-

Sharma, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(2), 903-920. [Link]

-

Singh, A., & Kumar, S. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1135-1145. [Link]

-

Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 58(15), 6144-6154. [Link]

-

Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 995-1000. [Link]

-

Kumar, R., et al. (2016). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 6(82), 78593-78607. [Link]

-

Bouziane, A., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry Proceedings, 8(1), 93. [Link]

-

Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Kumar, N., et al. (2012). Synthesis and biological screening of substituted 2-aminocyano pyridines. Der Pharma Chemica, 4(1), 266-271. [Link]

-

Reddy, K. S., et al. (2007). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. European Journal of Organic Chemistry, 2007(22), 3641-3648. [Link]

-

Sedehizadeh, S., et al. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191-200. [Link]

-

Tzanova, T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry, 19(6), 577-587. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.net [ijpbs.net]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - East China Normal University [pure.ecnu.edu.cn:443]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and stability studies of 6-chloro-N,N-diethylpyridin-2-amine

An In-depth Technical Guide to the Reactivity and Stability of 6-chloro-N,N-diethylpyridin-2-amine

Introduction

6-chloro-N,N-diethylpyridin-2-amine is a substituted pyridine derivative. Substituted pyridines are a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to their versatile biological activities. The specific combination of a chloro substituent and a diethylamino group on the pyridine ring imparts a unique electronic and steric profile to 6-chloro-N,N-diethylpyridin-2-amine, which dictates its reactivity and stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the safe handling, appropriate formulation, and reliable performance of any product containing this molecule.

This technical guide provides a comprehensive overview of the predicted reactivity and stability of 6-chloro-N,N-diethylpyridin-2-amine. It offers a theoretical framework for its chemical behavior and outlines detailed experimental protocols for its systematic evaluation, in line with established scientific principles and regulatory expectations. The insights presented herein are intended to empower scientists to anticipate potential challenges and to design robust experimental strategies for the successful development of products incorporating this compound.

Predicted Reactivity Profile

The reactivity of 6-chloro-N,N-diethylpyridin-2-amine is primarily governed by the interplay of the electron-deficient pyridine ring, the electronegative chlorine atom, and the electron-donating diethylamino group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. The presence of the chlorine atom at the 6-position, which is ortho to the ring nitrogen, makes this a prime site for nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of substitution is influenced by the strength of the incoming nucleophile and the stability of the intermediate.

Common nucleophiles that can displace the chloride ion include alkoxides, thiolates, and amines.[1] The diethylamino group at the 2-position, being an electron-donating group, can modulate the reactivity of the ring towards nucleophilic attack. Its electron-donating nature may slightly decrease the electrophilicity of the pyridine ring, but its ortho-para directing effect will still favor substitution at the 6-position.

Role of the Diethylamino Group

The diethylamino group is a strong electron-donating group through resonance. This has several implications for the molecule's reactivity:

-

Activation of the Ring: It increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution, although such reactions are generally less facile on pyridine compared to benzene.

-

Directing Effects: It directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).

-

Basicity: The lone pair of electrons on the nitrogen atom of the diethylamino group, as well as the pyridine ring nitrogen, confers basic properties to the molecule. This allows for the formation of salts with various acids, which can be a key consideration in drug formulation and purification.

Potential for Oxidation

The nitrogen atoms in both the pyridine ring and the diethylamino group are susceptible to oxidation.[2][3][4] Strong oxidizing agents can lead to the formation of N-oxides. The diethylamino group can also undergo oxidative dealkylation. The susceptibility to oxidation is a critical stability concern that needs to be evaluated under relevant storage and processing conditions.

Predicted Stability Profile and Potential Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability conditions.[5][6][7] These studies help in identifying potential degradation products and understanding the degradation pathways.[8] The predicted degradation pathways for 6-chloro-N,N-diethylpyridin-2-amine under various stress conditions are outlined below.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[6] For 6-chloro-N,N-diethylpyridin-2-amine, hydrolysis is most likely to occur at the C-Cl bond, especially under basic or strongly acidic conditions at elevated temperatures.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine nitrogen will be protonated, further activating the ring towards nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of hydroxide ions on the 6-position can lead to the displacement of the chloride ion, forming the corresponding pyridin-6-ol derivative.

Oxidative Degradation

As mentioned earlier, the molecule is susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative degradation. Potential degradation products could include the N-oxide of the pyridine ring, the N-oxide of the diethylamino group, or products of oxidative dealkylation.

Photodegradation

Exposure to light, particularly UV light, can induce photochemical reactions.[6] For chloropyridines, photolytic cleavage of the C-Cl bond to form radical intermediates is a possible degradation pathway. The stability of the molecule should be assessed according to ICH Q1B guidelines.[6]

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions. The specific degradation products will depend on the temperature and the presence of other reactive species. It is important to evaluate thermal stability to determine appropriate manufacturing and storage temperatures.

Caption: Predicted degradation pathways of 6-chloro-N,N-diethylpyridin-2-amine.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be a starting point for a comprehensive forced degradation study of 6-chloro-N,N-diethylpyridin-2-amine, in accordance with ICH guidelines.[9][10][11][12][13]

Materials and Methods

-

Test Substance: 6-chloro-N,N-diethylpyridin-2-amine

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN), Water (HPLC grade), and appropriate buffers.

-

Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) detector, photostability chamber, oven, pH meter.

Protocol Workflow

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of 6-chloro-N,N-diethylpyridin-2-amine at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store samples at room temperature and 60°C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store samples at room temperature and 60°C.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the sample at room temperature.

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at 80°C.

-

Solution State: Store an aliquot of the stock solution in an oven at 80°C.

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B. A dark control should be stored under the same conditions.

-

Sampling and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method with PDA and MS detection to separate and identify the parent compound and any degradation products.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table.

| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant | % Area of Major Degradant |

| 0.1 M HCl (RT) | 0 | 100.0 | 0.0 | 0 | - | - |

| 48 | 98.5 | 1.5 | 1 | 0.85 | 1.2 | |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 | - | - |

| 24 | 85.2 | 14.8 | 2 | 0.85 | 12.5 | |

| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0 | - | - |

| 48 | 95.1 | 4.9 | 1 | 0.92 | 4.5 | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0 | - | - |

| 24 | 78.9 | 21.1 | 3 | 0.92 | 18.9 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 | - | - |

| 24 | 90.3 | 9.7 | 2 | 1.15 | 8.1 | |

| Thermal (80°C) | 0 | 100.0 | 0.0 | 0 | - | - |

| 48 | 99.1 | 0.9 | 1 | 1.08 | 0.7 | |

| Photostability | - | 96.8 | 3.2 | 2 | 0.78 | 2.8 |

Interpretation of Results:

-

The extent of degradation under each stress condition provides insight into the intrinsic stability of the molecule.

-

The chromatographic data (peak purity and resolution) will confirm whether the analytical method is stability-indicating.

-

Mass spectral data will aid in the structural elucidation of the major degradation products, which is crucial for understanding the degradation pathways.[14]

Handling and Storage Recommendations

Based on the predicted reactivity and stability profile, the following handling and storage recommendations are proposed for 6-chloro-N,N-diethylpyridin-2-amine:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[15][16][17] Protect from light, moisture, and incompatible materials such as strong oxidizing agents and strong acids or bases.[15]

-

Handling: Use in a well-ventilated area.[18] Avoid contact with skin, eyes, and clothing.[15][18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and evaluating the reactivity and stability of 6-chloro-N,N-diethylpyridin-2-amine. The predicted reactivity profile highlights its susceptibility to nucleophilic aromatic substitution and oxidation. The proposed forced degradation studies, based on ICH guidelines, offer a systematic approach to experimentally verify these predictions and to identify potential degradation products and pathways. By following the methodologies outlined in this guide, researchers and drug development professionals can gain the necessary insights to ensure the quality, safety, and efficacy of products containing this compound.

References

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Pharmaguideline.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- ResolveMass Laboratories Inc. (2025).

- American Pharmaceutical Review. (n.d.).

- Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.

- ICH. (n.d.). Q1A(R2) Guideline.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- RAPS. (2025).

-

MDPI. (n.d.). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[5][7][14]triazine-2,4-diamine.

- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine.

- Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.

- CDH Fine Chemical. (n.d.).

- PubChem. (n.d.). 2-Chloropyridine.

- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS.

- Jubilant Ingrevia Limited. (n.d.).

- PubChem. (n.d.). 6-Chloro-N,N-diethylpyrazin-2-amine.

- ECHEMI. (n.d.).

- ChemicalBook. (n.d.). 6-Chloro-N,N-diethylpyrazin-2-amine.

- LookChem. (n.d.). 6-chloro-N,N-diethyl-4-(trifluoromethyl)pyridin-2-amine.

- NIST WebBook. (n.d.). Ethanamine, 2-chloro-N,N-diethyl-.

- PubChem. (n.d.). 6-chloro-N,N-dimethylpyridin-2-amine.

- UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.

- ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.

- PMC - NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.

- Sigma-Aldrich. (n.d.). 6-Chloro-N-methylpyridin-3-amine.

- ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

- Semantic Scholar. (n.d.). Supporting information for: Toward understanding amines and their degradation products from post- combustion CO2 capture processes with aerosol mass spectrometry.

- ChemScene. (n.d.). 6-Chloro-N-methylpyridin-3-amine.

- BLDpharm. (n.d.). 4-Chloro-N,N-diethylpyrimidin-2-amine.

Sources

- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eprints.um.edu.my [eprints.um.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. onyxipca.com [onyxipca.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. scribd.com [scribd.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Starting materials for 6-chloro-N,N-diethylpyridin-2-amine synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 6-chloro-N,N-diethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to 6-chloro-N,N-diethylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the primary starting materials and the underlying chemical principles governing their transformation. We will focus on the most industrially viable and laboratory-practical synthetic route—Nucleophilic Aromatic Substitution (SNAr)—and provide a comparative analysis against a plausible, yet more challenging, alternative pathway. This guide emphasizes the causality behind experimental choices, protocol integrity, and authoritative scientific grounding to ensure a thorough and practical understanding of the synthesis.

Introduction

6-chloro-N,N-diethylpyridin-2-amine is a disubstituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The presence of a reactive chlorine atom at the 6-position allows for further functionalization via cross-coupling reactions, while the diethylamino group at the 2-position modulates the electronic properties and solubility of the molecule. A robust and scalable synthesis is paramount for its application as a building block. This guide dissects the synthetic strategies, focusing on the selection of starting materials as the critical first step in a successful synthesis campaign.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule, 6-chloro-N,N-diethylpyridin-2-amine, reveals two primary bond disconnections that inform the most logical forward-synthetic approaches.

-

C-N Bond Disconnection: Disconnecting the C2-N bond between the pyridine ring and the diethylamino group points to a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves a di-halogenated pyridine electrophile and a diethylamine nucleophile.

-

N-Alkyl Bond Disconnection: Disconnecting the two N-ethyl bonds suggests an N-alkylation strategy starting from a primary amine, 2-amino-6-chloropyridine.

These two approaches represent the most common strategies for constructing the target molecule, each with distinct advantages and challenges rooted in the choice of starting materials.

Caption: Retrosynthetic analysis of 6-chloro-N,N-diethylpyridin-2-amine.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct, efficient, and widely applicable method for the synthesis of 6-chloro-N,N-diethylpyridin-2-amine. The strategy hinges on the reaction between 2,6-dichloropyridine and diethylamine.

Starting Material Analysis: 2,6-Dichloropyridine

-

Role: Electrophilic pyridine scaffold.

-

Properties: A white, crystalline solid with a melting point of 86–89 °C.[1] It is commercially available from numerous chemical suppliers.

-

Synthesis: Industrially, it is produced by the direct chlorination of pyridine, where 2-chloropyridine is an intermediate.[1][2][3] The reaction is typically performed at elevated temperatures (above 160 °C) in the liquid phase.[2]

-

Expert Insight: The two chlorine atoms are positioned at the electron-deficient 2- and 6-positions of the pyridine ring. These positions are activated towards nucleophilic attack because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex.[4]

Reagent Analysis: Diethylamine

-

Role: Nucleophile.

-

Properties: A common secondary amine, it is a volatile and corrosive liquid with a characteristic ammonia-like odor. It also acts as a base.

-

Expert Insight: As a secondary amine, diethylamine provides the two ethyl groups in a single step and is sterically hindered enough to favor mono-substitution over di-substitution under controlled conditions.

Mechanism and Control of Selectivity

The reaction proceeds via a classic SNAr mechanism: addition of the nucleophile (diethylamine) to the pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity.[5]

Caption: SNAr mechanism for the synthesis of the target molecule.

A critical aspect of this synthesis is achieving high selectivity for the mono-substituted product over the di-substituted byproduct (2,6-bis(diethylamino)pyridine). Fortunately, the reaction demonstrates a high degree of intrinsic selectivity. Once the first diethylamino group is installed, it acts as a strong electron-donating group, significantly deactivating the pyridine ring towards further nucleophilic attack.[6] This electronic effect makes the second substitution reaction much slower than the first, allowing for the isolation of the desired mono-substituted product in high yield by controlling stoichiometry and reaction time.

Experimental Protocol (Model)

This protocol is adapted from a similar synthesis of a substituted aminopyrimidine and represents a robust starting point.[7]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq).

-

Solvent: Add a suitable polar aprotic solvent such as ethanol, acetonitrile, or THF.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Amine: Add diethylamine (1.0-1.2 eq) dropwise to the stirred solution.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Alternative Route: N-Alkylation of 2-Amino-6-chloropyridine

While plausible, this route is generally less favorable due to significant challenges in controlling the reaction's selectivity.

Starting Material Analysis: 2-Amino-6-chloropyridine

-

Role: Nucleophilic amine scaffold.

-

Properties: An orange or bright yellow solid with a melting point of 69-73 °C.[6] It is commercially available.

-

Synthesis: Can be prepared from 2,6-dichloropyridine via amination or from 2-chloro-6-nitropyridine by reduction.[6]

Challenges and Mechanistic Considerations

The primary challenge is controlling the extent of alkylation. The reaction of a primary amine with an alkylating agent (e.g., ethyl iodide) produces a secondary amine. However, this secondary amine product is often more nucleophilic than the starting primary amine, leading to a third alkylation and the formation of an undesired quaternary ammonium salt.

Caption: Reaction cascade in the N-alkylation of 2-amino-6-chloropyridine.

Preventing this over-alkylation is difficult and often results in complex product mixtures and low yields of the desired tertiary amine. While methods like the Gabriel synthesis exist to control the alkylation of primary amines, they add steps and complexity, making the SNAr route far more efficient.[8]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by efficiency, cost, scalability, and robustness. The SNAr approach is superior in almost every metric for this specific target molecule.

| Parameter | Route 1: SNAr from 2,6-Dichloropyridine | Route 2: N-Alkylation from 2-Amino-6-chloropyridine |

| Starting Material Cost | Generally low and readily available. | Moderate, as it is often derived from 2,6-dichloropyridine. |

| Number of Steps | One step. | One step (theoretically), but often requires multiple steps for control. |

| Selectivity & Control | High intrinsic selectivity for mono-substitution due to electronic deactivation. | Poor selectivity; high risk of over-alkylation leading to quaternary salts. |

| Typical Yield | High (>80% reported for analogous reactions). | Low to moderate, often with difficult purification. |

| Atom Economy | Good. | Moderate, due to the use of alkyl halides and bases. |

| Scalability | Excellent; amenable to large-scale industrial synthesis. | Poor; difficult to control on a large scale. |

| Recommendation | Highly Recommended. | Not recommended for efficient synthesis. |

Conclusion

For the synthesis of 6-chloro-N,N-diethylpyridin-2-amine, the selection of 2,6-dichloropyridine and diethylamine as starting materials for a nucleophilic aromatic substitution reaction is the most logical and scientifically sound approach. This route is characterized by its simplicity, high degree of control, and scalability. The key to its success lies in the electronic properties of the pyridine ring, where the introduction of the first electron-donating diethylamino group deactivates the ring against further substitution, ensuring a high yield of the desired mono-substituted product. The alternative N-alkylation route, starting from 2-amino-6-chloropyridine, is fraught with selectivity issues and is not a viable strategy for efficient production. This guide provides the foundational knowledge for researchers to confidently select starting materials and establish a robust protocol for the synthesis of this valuable chemical intermediate.

References

-

Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[9][10][11]triazine-2,4-diamine. MDPI. Available at: [Link]

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

6-Chloro-N,N-diethylpyrazin-2-amine. PubChem. Available at: [Link]

- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.Google Patents (WO2021094247A1).

- Process for preparing 2,6-dichloropyridine.Google Patents (US5112982A).

-

2,6-Dichloropyridine. Wikipedia. Available at: [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Synthesis method of 2,6-dichloropyridine.Google Patents (CN104478794A).

-

Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

-

United States Patent (12). Google APIs. Available at: [Link]

- Preparation of 2-amino-6-chloropurine.Google Patents (WO1993015075A1).

- Process for the preparation of 2-chloropyridines.Google Patents (US5283338A).

- Process for preparing 2-(secondary amino)-halogenopyrimidines.Google Patents (US3259623A).

- Process for the preparation of 2-amino-alkylpyridines.Google Patents (US4628097A).

- Process for the preparation of 2-amino-6-chloropurine and derivatives.Google Patents (EP0569421B1).

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]

- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.Google Patents (DE102009012471A1).

-